Tasidotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

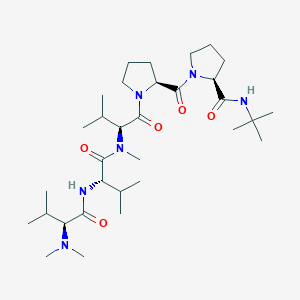

Tasidotin is a potent cytotoxic agent that belongs to the dolastatin family of natural products. It was first isolated from the marine cyanobacterium Symploca sp. in 1990 and has since been the subject of extensive research due to its promising anticancer properties. Tasidotin has demonstrated efficacy against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy agents.

Wissenschaftliche Forschungsanwendungen

Intracellular Activation and Deactivation

Tasidotin, an analog of Dolastatin 15, undergoes intracellular hydrolysis forming several metabolites. Studies show that its metabolites exhibit varied activities in tubulin polymerization inhibition and cytotoxicity, indicating a complex mechanism of action at the cellular level (Bai et al., 2009).

Mechanism of Action on Microtubules

Tasidotin and its major metabolite, Tasidotin C-carboxylate, inhibit the dynamic instability of microtubules. They notably reduce the shortening rate and the switching frequency from growth to shortening of microtubules, impacting cell proliferation and mitosis (Ray et al., 2007).

Preclinical Analysis in Pediatric Sarcomas

In pediatric sarcomas, Tasidotin demonstrates significant cytotoxicity and induces apoptosis in a range of sarcoma cell lines. It causes a G2-M block in treated cells, confirming its antitumor activity in preclinical xenograft models (Garg et al., 2007).

Clinical Trials in Advanced Solid Tumors

Clinical trials have explored the safety, tolerability, and pharmacokinetics of Tasidotin in patients with advanced solid tumors. The drug exhibited manageable non-hematologic toxicities and provided preliminary evidence of anticancer activity (Mita et al., 2006).

Conversion to Active Metabolite by Prolyl Oligopeptidase

Tasidotin is converted in vivo into more active pharmacological metabolites. The enzyme prolyl oligopeptidase plays a crucial role in this conversion, suggesting a potential impact of enzyme activity on drug susceptibility (Deutch et al., 2010).

Pharmacokinetics in Mice with Tumors

Studies on the pharmacokinetics of Tasidotin in mice with tumors reveal insights into its metabolic pathways and tumor resistance mechanisms. The pharmacokinetics of Tasidotin and its metabolites are similar in plasma and tumors, suggesting that resistance is not due to pharmacokinetic factors (Bonate et al., 2007).

Other Relevant Research

Further studies explore Tasidotin's effectiveness in a wide range of cancer types, its pharmacokinetics in non-human primates, and comparative analyses with other tubulin-binding agents, providing a comprehensive understanding of its pharmacological profile (Arthaud et al., 2005; Kilburn et al., 2009; Kurtzberg et al., 2009).

Eigenschaften

CAS-Nummer |

192658-64-3 |

|---|---|

Produktname |

Tasidotin |

Molekularformel |

C32H58N6O5 |

Molekulargewicht |

606.8 g/mol |

IUPAC-Name |

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

QMCOCIWNMHBIIA-LROMGURASA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |

SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Kanonische SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Sequenz |

VVVPP |

Synonyme |

BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

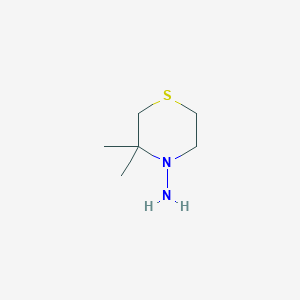

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

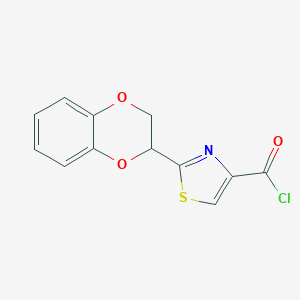

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

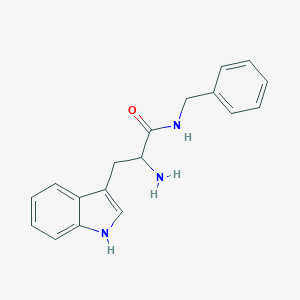

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)